3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one
Overview
Description
3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a phenyl ring substituted with a methyl group and a piperazine ring attached to a propanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one typically involves the following steps:
Bromination: The starting material, 3-methylbenzene, undergoes bromination to introduce a bromine atom at the meta position.
Nucleophilic Substitution: The brominated compound is then reacted with piperazine in the presence of a base to form the piperazine derivative.
Ketone Formation: The final step involves the oxidation of the intermediate to form the ketone group, resulting in the target compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be employed to convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions, often in the presence of a base.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids.
Reduction Products: Alcohols derived from the reduction of the ketone group.
Substitution Products: Modified piperazine derivatives with different substituents.
Scientific Research Applications
3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one has several scientific research applications:
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: It can serve as a ligand for various biological targets, aiding in the study of receptor-ligand interactions.
Medicine: The compound has potential therapeutic applications, including the treatment of neurological disorders and as an anti-inflammatory agent.
Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparison with Similar Compounds
3-(3-Methylphenyl)-1-(piperazin-1-yl)propan-1-one can be compared to other similar compounds, such as:
3-(4-Methylphenyl)-1-(piperazin-1-yl)propan-1-one: This compound differs by the position of the methyl group on the phenyl ring.
3-(3-Methylphenyl)-1-(morpholin-4-yl)propan-1-one: This compound has a morpholine ring instead of a piperazine ring.
3-(3-Methylphenyl)propionic acid: This compound lacks the piperazine moiety and has a carboxylic acid group instead of a ketone.
These compounds share structural similarities but exhibit different properties and applications due to variations in their molecular structures.
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Properties
IUPAC Name |
3-(3-methylphenyl)-1-piperazin-1-ylpropan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-12-3-2-4-13(11-12)5-6-14(17)16-9-7-15-8-10-16/h2-4,11,15H,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFJYIUGAFBTNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCC(=O)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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